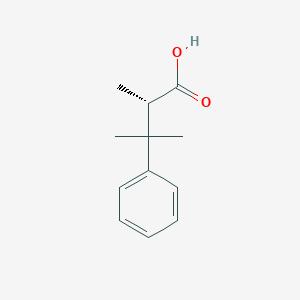

(2S)-2,3-dimethyl-3-phenylbutanoic acid

CAS No.:

Cat. No.: VC14000548

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O2 |

|---|---|

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | (2S)-2,3-dimethyl-3-phenylbutanoic acid |

| Standard InChI | InChI=1S/C12H16O2/c1-9(11(13)14)12(2,3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14)/t9-/m1/s1 |

| Standard InChI Key | KECHYYPVJPHADT-SECBINFHSA-N |

| Isomeric SMILES | C[C@H](C(=O)O)C(C)(C)C1=CC=CC=C1 |

| Canonical SMILES | CC(C(=O)O)C(C)(C)C1=CC=CC=C1 |

Introduction

Structural and Stereochemical Features

The compound’s molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.3 g/mol. Its IUPAC name, (2S)-2,3-dimethyl-3-phenylbutanoic acid, reflects the stereochemistry at the second carbon (S configuration), the phenyl group at position 3, and the two methyl groups at positions 2 and 3. The chiral center arises from the asymmetric carbon at position 2, making enantiomeric resolution critical for applications requiring stereochemical purity .

Comparative Analysis of Enantiomers

| Property | (2S)-Enantiomer | (2R)-Enantiomer |

|---|---|---|

| CAS Number | Not publicly documented | 2248174-04-9 |

| Synthetic Routes | Chiral catalysts/resolution required | Catalytic alkylation |

| Biological Activity | Hypothesized enzyme interactions | Limited data |

The absence of a documented CAS number for the (2S)-enantiomer underscores the need for further characterization in public databases.

Synthesis and Stereoselective Methods

Chiral Synthesis Strategies

Industrial and laboratory synthesis of the (2S)-enantiomer likely involves:

-

Asymmetric Catalysis: Employing chiral catalysts (e.g., BINOL-derived phosphines) during alkylation or Grignard reactions to induce stereoselectivity.

-

Kinetic Resolution: Using enzymes like lipases to selectively hydrolyze one enantiomer from a racemic mixture .

-

Chiral Pool Synthesis: Deriving the compound from naturally occurring chiral precursors, though this route remains speculative without explicit literature.

Challenges in Industrial Production

-

Yield Optimization: Stereoselective reactions often suffer from lower yields compared to non-chiral syntheses.

-

Purification: Chromatographic techniques (e.g., chiral HPLC) are essential to isolate the (2S)-enantiomer, increasing production costs.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its carboxylic acid group, phenyl ring, and methyl substituents:

Oxidation and Reduction

-

Oxidation: Treatment with strong oxidizers like KMnO₄ could decarboxylate the acid to form a ketone or further oxidize the backbone.

-

Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol, yielding (2S)-2,3-dimethyl-3-phenylbutan-1-ol.

Electrophilic Aromatic Substitution

The phenyl group undergoes reactions such as nitration or halogenation. For example, bromination in the presence of FeBr₃ would produce a para-bromo derivative, though steric hindrance from methyl groups may direct substitution patterns.

Physicochemical Properties and Analytical Characterization

While experimental data on solubility and melting points are unavailable, inferences can be drawn from structural analogs:

-

Solubility: Low water solubility due to the hydrophobic phenyl and methyl groups; soluble in organic solvents like DCM or THF.

-

Melting Point: Likely >100°C, consistent with crystalline carboxylic acids of similar size.

Spectroscopic Signatures

-

IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (O-H stretch).

-

NMR: Distinct splitting patterns for methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm) .

Research Challenges and Future Directions

-

Stereochemical Characterization: Absolute configuration confirmation via X-ray crystallography or optical rotation comparisons.

-

Biological Screening: In vitro assays to evaluate antimicrobial or anti-inflammatory properties.

-

Process Optimization: Developing cost-effective chiral syntheses for industrial-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume